molecular formula C45H73NO16 B034120 Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate CAS No. 40922-77-8

Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate

Cat. No.: B034120
CAS No.: 40922-77-8
M. Wt: 884.1 g/mol
InChI Key: NBWASFCRCRXRKF-YCHKUYILSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Josamycin propionate is synthesized by esterifying Josamycin with propionic acid. The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure the formation of the desired ester without significant side reactions .

Industrial Production Methods: Industrial production of Josamycin propionate involves fermentation of Streptomyces narbonensis to produce Josamycin, followed by chemical modification to form the propionate ester. The process includes steps such as fermentation, extraction, purification, and esterification .

Chemical Reactions Analysis

Types of Reactions: Josamycin propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield deoxygenated derivatives .

Mechanism of Action

Josamycin propionate exerts its effects by inhibiting bacterial protein biosynthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, preventing the translocation of peptidyl tRNA. This action is primarily bacteriostatic but can be bactericidal at high concentrations . The molecular targets include the 50S ribosomal protein L4, which is essential for bacterial protein synthesis .

Comparison with Similar Compounds

Uniqueness of Josamycin Propionate: Josamycin propionate is unique due to its favorable pharmacokinetic profile, including better gastrointestinal tolerance and suitability for pediatric use. It also has a lower tendency to induce resistance compared to other macrolides .

Properties

CAS No.

40922-77-8

Molecular Formula

C45H73NO16

Molecular Weight

884.1 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4S,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-propanoyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate

InChI

InChI=1S/C45H73NO16/c1-13-34(50)59-42-38(46(10)11)39(61-37-24-45(9,53)43(29(7)56-37)60-35(51)21-25(2)3)28(6)57-44(42)62-40-31(19-20-47)22-26(4)32(49)18-16-14-15-17-27(5)55-36(52)23-33(41(40)54-12)58-30(8)48/h14-16,18,20,25-29,31-33,37-44,49,53H,13,17,19,21-24H2,1-12H3/b15-14-,18-16-/t26-,27-,28-,29+,31+,32+,33-,37+,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1

InChI Key

NBWASFCRCRXRKF-YCHKUYILSA-N

SMILES

CCC(=O)OC1C=CC=CCC(OC(=O)CC(C(C(C(CC1C)CC=O)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)OC)OC(=O)C)C

Isomeric SMILES

CCC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H](C[C@H]([C@H](/C=C\C=C/C[C@H](OC(=O)C[C@H]([C@@H]2OC)OC(=O)C)C)O)C)CC=O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C

Canonical SMILES

CCC(=O)OC1C(C(C(OC1OC2C(CC(C(C=CC=CCC(OC(=O)CC(C2OC)OC(=O)C)C)O)C)CC=O)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C

Key on ui other cas no.

40922-77-8

Synonyms

Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate; 9-Propiponyljosamycin; Josamy; Josaxin; Leucomycin V 3-acetate 4''-(3-methylbutanoate)9-propanoate; Leucomycin V 3-acetate 9-propanoate 4''-(3-methylbutanoate)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate
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Leucomycin V, 3-acetate 4B-(3-methylbutanoate) 9-propanoate

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